Silver ammonium sulfate
Description
Structure
2D Structure
Properties
CAS No. |
102262-34-0 |
|---|---|
Molecular Formula |
AgH4NO4S |
Molecular Weight |
221.97 g/mol |
IUPAC Name |
azanium;silver;sulfate |
InChI |
InChI=1S/Ag.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+1;;/p-1 |
InChI Key |
KEEBYTMTZVIEKL-UHFFFAOYSA-M |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Ag+] |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Ag+] |
Other CAS No. |
102262-34-0 |
Synonyms |
azanium silver sulfate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Silver Ammonium Sulfate
Classical and Modern Synthesis Routes for Silver Ammonium (B1175870) Sulfate (B86663)
The formation of silver ammonium sulfate can be achieved through several established chemical pathways. These methods typically involve the reaction of silver salts with sources of sulfate and ammonium ions in an aqueous medium.
One method for synthesizing this compound involves the reaction of silver nitrate (B79036) with sulfuric acid, followed by the addition of ammonia (B1221849). In this process, a double decomposition reaction first occurs between silver nitrate and sulfuric acid to produce silver sulfate. google.com Subsequently, the addition of an ammonia solution leads to the formation of the silver diamine complex, [Ag(NH₃)₂]⁺. google.com Adjusting the pH by adding more sulfuric acid can then precipitate the this compound. This multi-step approach allows for purification at intermediate stages, potentially yielding a high-purity final product. google.com Another described method involves the neutralization of sulfuric acid with ammonia in a process that yields ammonium sulfate, which can then react with a soluble silver salt. google.com
A more direct route involves the reaction of silver sulfate with an ammonia solution. Silver sulfate, which has low solubility in water, readily dissolves in concentrated ammonia to form complex compounds like silver diamminesulfate. testbook.comculturalheritage.org A this compound solution can be prepared by mixing a silver sulfate solution with an ammonia solution. hueuni.edu.vn This method is foundational for its use in subsequent applications, such as nanoparticle synthesis, where the resulting solution containing the silver diamine complex serves as the direct precursor. hueuni.edu.vn
Role of this compound as a Precursor in Advanced Material Synthesis
The utility of this compound extends beyond its intrinsic properties, positioning it as a valuable precursor material, especially in the field of nanotechnology.
This compound is an effective precursor for the synthesis of silver nanoparticles (AgNPs). nih.gov The synthesis process typically involves the chemical reduction of the silver ions in the this compound solution. hueuni.edu.vn In a typical procedure, a this compound solution is prepared from silver sulfate and ammonia. hueuni.edu.vn This solution, containing the diamine silver(I) complex ([Ag(NH₃)₂]⁺), is then treated with a reducing agent. nih.govekb.eg Various reducing agents can be employed, including polysaccharides like dextran (B179266), which can also act as a stabilizing agent to prevent the agglomeration of the newly formed nanoparticles. hueuni.edu.vnresearchgate.net This method is considered a "green synthesis" technique when using benign reducing agents like saccharides. nih.gov
The physical characteristics of the AgNPs, such as their size and shape, are critically dependent on the conditions of the synthesis reaction. Controlling these parameters is essential for producing nanoparticles with desired properties for specific applications. nih.govrsc.org
Temperature: Reaction temperature plays a significant role. Studies have shown that increasing the reaction temperature can lead to the formation of smaller, more stable nanoparticles with a narrower size distribution. researchgate.net For instance, AgNPs synthesized at 100 °C have been found to be more stable and smaller than those produced at 90 or 95 °C. researchgate.net However, in other systems, elevated temperatures have resulted in larger particles. nih.gov
pH: The pH of the reaction medium is another crucial factor. The size of the resulting nanoparticles can be influenced by pH, with one study noting that particles obtained at a pH of 11.5 were smaller than those formed at a pH of 12.5. nih.gov Lowering the pH has also been associated with decreased polydispersity. nih.gov Optimal pH levels, such as an initial pH of 9, have been identified for specific synthesis protocols to achieve desired results. hueuni.edu.vn
Reactant Concentrations: The concentration of the silver precursor and the reducing agent directly impacts the final product. The concentration of ammonia is particularly important, as it forms a stable complex with silver ions; increasing ammonia concentration has been shown to increase the average particle size of AgNPs, with sizes ranging from 25 to 450 nm depending on the ammonia level. nih.govrsc.org The nature of the reducing agent, such as the difference between monosaccharides and disaccharides, also influences particle size. nih.gov
Table 1: Effect of Reaction Parameters on Silver Nanoparticle Synthesis
| Parameter | Effect on Nanoparticle Size | Effect on Nanoparticle Distribution | Source(s) |
| Temperature | Can lead to smaller particles at higher temperatures (e.g., 100 °C). | Narrower dispersion at optimal temperatures. | researchgate.net |
| pH | Smaller particles may be formed at lower pH values (e.g., pH 11.5 vs 12.5). | Polydispersity can decrease with lower pH. | nih.gov |
| Ammonia Concentration | Particle size tends to increase with higher ammonia concentrations. | Influences the availability of silver ions for reduction. | nih.govrsc.org |
The formation of silver nanoparticles from a this compound precursor follows a well-understood mechanistic pathway that can be divided into two main stages: nucleation and growth. nih.gov
Reduction of Silver Ions: The process begins with the reduction of silver ions (Ag⁺), present as the diamine silver(I) complex [Ag(NH₃)₂]⁺, to neutral silver atoms (Ag⁰). nih.govekb.eg This reduction is accomplished by a reducing agent, such as dextran or a simple sugar, added to the solution. nih.govresearchgate.net
Nucleation: Once a sufficient concentration of Ag⁰ atoms is formed, they begin to agglomerate into small, thermodynamically stable clusters. nih.govekb.eg This step is known as nucleation. The formation of silver oxide (Ag₂O) can sometimes occur at an alkaline pH, which may help in the nucleation of the silver nanoparticles. acs.org
Growth: These small clusters then act as seeds or nuclei for further growth. More silver atoms deposit onto the surface of these nuclei, causing the particles to grow in size. nih.govmdpi.com This growth continues until the precursor silver ions are depleted or the reaction is stopped. The presence of a capping or stabilizing agent, such as dextran or polyvinylpyrrolidone (B124986) (PVP), is crucial during this phase to adsorb onto the nanoparticle surface, preventing uncontrolled aggregation and ensuring the formation of a stable, dispersed colloid. nih.govresearchgate.net
The entire process, from the reduction of the complex ion to the formation of stable nanoparticles, is a dynamic interplay between the precursor, the reducing agent, and the reaction conditions, all of which dictate the final properties of the nanomaterial. hueuni.edu.vnekb.eg
Oxidation-Reduction Chemistry within this compound Systems
Oxidation of Ammonium Sulfate Solutions by Silver(II) Oxide: Kinetic and Mechanistic Studies
The oxidation of ammonium sulfate solutions by silver(II) oxide (AgO) has been the subject of kinetic and mechanistic investigations. Studies conducted in the temperature range of 40-60°C on ammonium sulfate solutions with concentrations from 0.1 to 1.0 M have revealed that the reaction products are dependent on the pH of the solution. publish.csiro.au
In solutions with a pH greater than 3, the primary products are nitrogen gas and nitrate ions. The proportion of nitrogen formed increases as the pH increases. Conversely, in solutions with a pH less than 3, the products are oxygen and nitrate ions, with the amount of nitrate decreasing as the acidity rises. publish.csiro.au
The kinetics of this heterogeneous reaction are complex and influenced by factors such as particle size. However, it is evident that the reactive species responsible for the formation of nitrogen and nitrate ions is ammonia, which is generated from the hydrolytic dissociation of the ammonium ion. publish.csiro.au The mechanism is thought to involve either divalent (Ag²⁺) or trivalent (Ag³⁺) silver ions as the reactive species. While the dissolution of solid AgO in acid is said to produce Ag²⁺, an equilibrium exists (2Ag²⁺ ⇌ Ag⁺ + Ag³⁺), making both silver species potential oxidants. publish.csiro.au Trivalent silver is also present in the solid lattice of AgO, suggesting that the oxidation can occur either in solution or on the surface of the solid. publish.csiro.au
Redox Processes in Hydrometallurgical Leaching Systems Involving Ammonium Sulfate and Silver
Ammonium sulfate plays a significant role in various hydrometallurgical leaching systems for the recovery of silver. These systems often employ a combination of a lixiviant (a liquid medium used to selectively extract metals from an ore), an oxidizing agent, and complexing agents. The presence of ammonium sulfate can influence the efficiency and kinetics of the silver dissolution process.
In thiosulfate (B1220275) leaching systems, which are considered a less toxic alternative to traditional cyanidation, ammonium sulfate is often used in conjunction with a copper catalyst. The cupric-ammonia system is particularly effective. The role of ammonia, which can be sourced from ammonium sulfate, is to stabilize cupric ions (Cu²⁺) in the solution, preventing their precipitation as hydroxides and facilitating the leaching process. mdpi.comubc.ca The leaching of silver sulfide (B99878) in such systems is believed to be a mixed chemical/diffusion-controlled process. ubc.ca The rate of leaching is maximized by ensuring the stability of cupric ions in solution with ammonia and having sufficient thiosulfate available for silver dissolution. ubc.ca
The general chemical reactions in a thiosulfate-copper-ammonia leaching system for silver can be summarized as follows:
| Reaction | Description |
| 2Ag + 4(NH₃) + O₂ + 2H₂O → 2Ag(NH₃)₂⁺ + 4OH⁻ | Oxidation and complexation of silver by ammonia and oxygen. saimm.co.za |
| Ag(NH₃)₂⁺ + 2S₂O₃²⁻ → Ag(S₂O₃)₂³⁻ + 2NH₃ | Ligand exchange to form the more stable silver thiosulfate complex. saimm.co.za |
| Cu⁺ + 2S₂O₃²⁻ → Cu(S₂O₃)₂³⁻ | Formation of cuprous thiosulfate complex. mdpi.com |
| 4Cu⁺ + O₂ + 2H₂O + 8NH₃ → 4Cu(NH₃)₂²⁺ + 4OH⁻ | Re-oxidation of cuprous ions to cupric ions by oxygen. saimm.co.za |
The presence of ammonium ions and oxygen is crucial. Studies have shown that leaching silver with low oxygen concentrations requires high concentrations of ammonium and thiosulfate ions. researchgate.net High silver dissolution rates are achieved at a pH of around 9.8, which corresponds to a high concentration of the cupric tetraamine (B13775644) complex. researchgate.netresearchgate.net However, these conditions can also lead to the degradation of thiosulfate ions through oxidation. researchgate.net
Research on the dissolution of metallic silver in a monoethanolamine (MEA)-ammonium sulfate-cupric sulfate system has shown that it is possible to leach silver at a pH lower than 10.2. semanticscholar.org In this system, both MEA and ammonia can complex silver ions. The kinetic analysis indicated that the silver dissolution is controlled by the diffusion of fluid species through a porous layer of copper oxides that can form on the silver surface. semanticscholar.org
The following table summarizes the effect of varying reactant concentrations on silver dissolution in an ammoniacal thiosulfate system:
| Variable | Effect on Silver Dissolution | Reference |
| Increased Ammonium Sulfate Concentration | Enhances silver dissolution and decreases the time for rapid dissolution to begin. | researchgate.net |
| Increased Cupric Sulfate Concentration | Favors the silver dissolution rate and recovery, but excessive amounts can lead to precipitation of Cu(OH)₂, hindering dissolution. | researchgate.net |
| pH | Optimal leaching is typically in the pH range of 9-10.5 to ensure the stability of the cupric-ammonia complex. | researchgate.netmdpi.com |
| Oxygen Concentration | Higher oxygen concentration can increase the rate of leaching but also leads to greater degradation of thiosulfate. | researchgate.net |
Structural Elucidation and Advanced Characterization of Silver Ammonium Sulfate and Analogous Systems
Crystallographic Investigations of Silver Ammonium (B1175870) Sulfate (B86663) and Related Complexes
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms within a crystalline solid. In the context of silver ammonium sulfate and related systems, these investigations provide critical insights into the compound's structure, the influence of its constituent ions on the crystallization of other molecules, and how its own crystal lattice can be modified.
Structural Analysis of Doped Tutton Salts Incorporating Silver and Ammonium Sulfate
Tutton salts are a class of double salts with the general formula A₂B(SO₄)₂·6H₂O, where 'A' is a monovalent cation (like ammonium) and 'B' is a divalent metal cation. nih.govsapub.org These compounds crystallize in a monoclinic system and their structure consists of sulfate tetrahedra and hexahydrated metal octahedra linked by hydrogen bonds. nih.gov
When Tutton salts are "doped" with other ions, such as silver, the dopant ions can substitute for the original ions in the crystal lattice, leading to changes in the material's properties. For example, in copper-doped cadmium creatininium sulfate, an organic analogue of Tutton's salt, copper ions replace the cadmium ions in the structure. nih.gov Similarly, studies on (NH₄)₂(SO₄)₂Y(H₂O)₆ (where Y = Ni, Mg) crystals doped with AgNO₃ have shown that the presence of silver dopants can be identified through spectroscopic techniques and can lead to shifts in the vibrational modes of the molecular groups within the crystal. nih.gov
The introduction of impurities, such as ammonium ions in the crystallization of cobalt sulfate hexahydrate, can lead to the formation of a Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O. mdpi.com This formation significantly alters the crystallization kinetics and the purity of the resulting crystals. mdpi.com The study of these doped systems is important for understanding how impurities can influence crystal structure and for the potential development of new materials with tailored properties.
Influence of Crystal Growth Conditions on Solid-State Structure and Polymorphism
The conditions under which a crystal is grown have a profound impact on its final solid-state structure, including its size, shape (habit), and even its polymorphic form. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. For ammonium sulfate, factors such as supersaturation, temperature, pH, and the presence of impurities can influence the nucleation and growth of crystals. uni-halle.deconsensus.app
The metastable zone width, a key parameter in crystallization, is affected by these conditions. For instance, increasing the crystallization temperature narrows the metastable zone, while a decrease in pH can also cause it to become narrower due to increased solution viscosity. consensus.app The stirring rate during crystallization also plays a role by affecting solute diffusion; a higher stirring rate can lead to a narrower metastable zone. consensus.app
Impurities can have a significant effect on crystal growth. They can be adsorbed onto the crystal surface, which can reduce the solid-liquid interfacial energy and thereby increase the nucleation rate. uni-halle.de In the case of ammonium sulfate crystallization, the presence of calcium sulfate can widen the metastable zone by covering active nucleation sites. consensus.app The controlled manipulation of these growth conditions is essential for obtaining crystals with desired characteristics for various applications.
Spectroscopic Characterization Techniques Applied to this compound Systems
Spectroscopic techniques are invaluable for probing the properties of materials at the atomic and molecular level. For this compound systems, techniques like UV-Vis spectroscopy and X-ray diffraction provide complementary information about the electronic properties of silver species and the crystalline structure of the material.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Silver Species and Nanoparticle Formation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for characterizing silver nanoparticles (AgNPs). nih.govnih.gov This technique relies on the phenomenon of localized surface plasmon resonance (LSPR), which is the collective oscillation of conduction electrons in the metal nanoparticles when excited by light of a specific wavelength. nih.gov This resonance results in a strong absorption peak in the UV-Vis spectrum, typically in the range of 400-500 nm for spherical AgNPs. nih.gov
The position, shape, and intensity of the LSPR peak are highly sensitive to the size, shape, and aggregation state of the silver nanoparticles, as well as the refractive index of the surrounding medium. nih.govnanocomposix.com For instance, as the size of the AgNPs changes, the LSPR peak position can shift. nih.gov Aggregation of nanoparticles causes a red-shift (a shift to longer wavelengths) and often a broadening of the peak, which can be used to monitor the stability of nanoparticle solutions. nanocomposix.comswarthmore.edu
UV-Vis spectroscopy is therefore routinely used to confirm the formation of AgNPs during synthesis and to monitor their stability over time. nih.govmdpi.com The appearance of a characteristic yellow color in the solution, which corresponds to the LSPR absorption, is a visual indicator of AgNP formation. nih.gov
Table 2: Typical UV-Vis Absorption Maxima for Silver Nanoparticles
| Synthesis/Study Context | Absorption Maximum (λmax) | Observations | Reference |
|---|---|---|---|
| Biosynthesized AgNPs | 455 nm | Broad peak indicating polydispersity | nih.gov |
| AgNPs from AgNO₃, trisodium (B8492382) citrate, and sodium borohydride | 350-450 nm | Central peak in this range | mdpi.com |
| AgNPs synthesized with different molar ratios | 395-410 nm | Peak position dependent on stabilizer concentration | researchgate.net |
| AgNPs prepared with different reducing agent ratios | ~420 nm | Specific band for nanoparticle formation | nih.gov |
X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Determination
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. malvernpanalytical.com When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of peaks at specific angles. This diffraction pattern serves as a unique "fingerprint" for a particular crystalline phase. malvernpanalytical.com
For systems containing silver and ammonium sulfate, XRD can be used to identify the crystalline phases present. For example, in the study of silver nanoparticles, XRD patterns can confirm their face-centered cubic (FCC) crystal structure. acs.orgsemanticscholar.org The positions of the diffraction peaks correspond to specific crystallographic planes, such as (111), (200), (220), and (311) for FCC silver. acs.orgnih.gov
The width of the XRD peaks can also provide information about the average crystallite size, which can be calculated using the Debye-Scherrer equation. semanticscholar.org Furthermore, XRD is used to study the structure of complex materials like Tutton salts and to observe how the incorporation of dopants affects the crystal lattice. researchgate.netresearchgate.net By comparing the experimental diffraction pattern to reference databases, the different crystalline compounds within a sample can be identified. malvernpanalytical.com
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Ammonium sulfate | |
| Silver nitrate (B79036) | |
| Sodium hydroxide | |
| Silver oxide | |
| Sulfuric acid | |
| Citric acid | |
| Dimercapto-propanol | |
| Thiourea | |
| Sulfosalicylic acid | |
| Ethanol | |
| L-aspartate α-decarboxylase | |
| Copper nitrite (B80452) reductase | |
| Copper amine oxidase | |
| Carbonic anhydrase II | |
| Myoglobin | |
| Hen egg white lysozyme | |
| Human serum albumin | |
| PAN | |
| (NH₄)₂(SO₄)₂Y(H₂O)₆ (Y = Ni, Mg) | |
| AgNO₃ | |
| Cadmium creatininium sulfate | |
| (NH₄)₂Co(SO₄)₂·6H₂O | |
| Cobalt sulfate hexahydrate | |
| Calcium sulfate | |
| Trisodium citrate |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of the constituent polyatomic ions, namely the ammonium (NH₄⁺) cation and the sulfate (SO₄²⁻) anion, providing detailed insights into their local symmetry, bonding environments, and interactions within the crystal lattice.
Similarly, the ammonium ion (NH₄⁺), which also has Td symmetry, exhibits its own characteristic vibrational modes. These include N-H stretching and H-N-H bending vibrations. The N-H stretching modes are typically observed in the high-frequency region of the spectrum, around 3000-3300 cm⁻¹, while the bending modes appear at lower frequencies, often near 1400 cm⁻¹. The precise positions and shapes of these bands are sensitive to hydrogen bonding interactions between the ammonium ions and the sulfate oxygen atoms within the crystal structure.
In analogous systems like Tutton's salts, which are double sulfates with the general formula M'₂(M'')(SO₄)₂·6H₂O (where M' can be NH₄⁺), extensive vibrational studies have shown that the spectral features are influenced by the nature of the metal ions. These studies provide a comparative framework for interpreting the spectra of this compound, where shifts in band positions relative to simple ammonium sulfate can be attributed to the influence of the silver ions on the lattice dynamics and the symmetry of the anionic and cationic species.
The complementary nature of FTIR and Raman spectroscopy is crucial for a complete vibrational analysis. Due to different selection rules, some vibrational modes may be active in Raman but inactive in IR, and vice versa. A combined analysis allows for a more definitive assignment of all fundamental modes and a deeper understanding of the molecular structure.
Table 1: Typical Vibrational Modes for Sulfate and Ammonium Ions
| Ion | Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Activity |
|---|---|---|---|---|
| Sulfate (SO₄²⁻) | Symmetric Stretch (ν₁) | A₁ | 974 - 992 | Raman |
| Symmetric Bend (ν₂) | E | ~450 | Raman | |
| Antisymmetric Stretch (ν₃) | F₂ / T₂ | 1100 - 1150 | IR, Raman | |
| Antisymmetric Bend (ν₄) | F₂ / T₂ | ~615 | IR, Raman | |
| Ammonium (NH₄⁺) | Symmetric Stretch (ν₁) | A₁ | ~3040 | Raman |
| Symmetric Bend (ν₂) | E | ~1680 | Raman | |
| Antisymmetric Stretch (ν₃) | F₂ | ~3140 | IR, Raman | |
| Antisymmetric Bend (ν₄) | F₂ | ~1420 | IR, Raman |
Electron Microscopy Techniques (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Morphological and Elemental Analysis
Electron microscopy techniques are indispensable for characterizing the physical and elemental properties of this compound at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the compound's morphology, particle size, and crystal habit, while associated spectroscopic methods offer precise elemental composition data.
Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography of materials. In the analysis of this compound, SEM reveals the external morphology of the crystals, including their shape, size distribution, and degree of aggregation. Images generated by SEM can confirm whether the synthesized product consists of well-defined, crystalline particles or amorphous aggregates. The shape of the particles can vary significantly depending on the synthesis conditions, with possibilities ranging from spherical to complex polyhedral structures.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the examination of the internal structure of the material. By transmitting electrons through an ultrathin sample, TEM can reveal details about the crystallinity, presence of defects, and particle size with greater precision. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline nature of the this compound particles by producing diffraction patterns characteristic of its crystal structure.
Both SEM and TEM are typically equipped with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) detectors, which are crucial for elemental analysis. When the high-energy electron beam interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. The EDX detector analyzes the energy of these X-rays to identify the elements in the sample and their relative abundance. For this compound, EDX analysis would be used to confirm the presence of silver (Ag), sulfur (S), oxygen (O), and nitrogen (N), thereby verifying the chemical composition of the synthesized material. This provides a qualitative and semi-quantitative confirmation that the desired compound has been formed.
Table 2: Comparison of SEM and TEM for this compound Analysis
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Primary Information | Surface topography, morphology, particle size | Internal structure, crystallinity, particle size |
| Resolution | Lower (typically nanometers) | Higher (can reach sub-nanometer) |
| Sample Preparation | Simpler; sample coated on a stub | More complex; requires very thin samples |
| Key Applications | Imaging crystal habits and surface features. | Confirming crystalline nature via SAED, imaging internal defects. |
| Elemental Analysis | EDX provides surface elemental composition. | EDX provides elemental composition of the transmitted volume. |
Surface-Sensitive Spectroscopies (X-ray Photoelectron Spectroscopy (XPS), Surface-Enhanced Raman Scattering (SERS), Surface-Enhanced Infrared Spectroscopy (SEIRS)) for Surface Chemistry and Interfacial Interaction Studies
Surface-sensitive spectroscopic techniques are critical for probing the outermost atomic layers of this compound, providing information on elemental composition, chemical states, and the nature of interfacial interactions.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and the oxidation states of elements on a material's surface. In the context of this compound, XPS analysis can verify the presence of silver, nitrogen, sulfur, and oxygen. More importantly, it can provide the binding energies of the core-level electrons for each element, which are sensitive to their chemical environment. For instance, the binding energy of the Ag 3d peak can confirm the +1 oxidation state of silver. Similarly, analysis of the S 2p and N 1s regions can confirm that sulfur is present as sulfate (S⁶⁺) and nitrogen is present as ammonium. This technique is particularly useful for detecting any surface contamination or chemical changes, such as the reduction of Ag⁺ to metallic Ag⁰ on the surface.
Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous enhancement of Raman signals for molecules adsorbed on or very close to the surface of certain nanostructured metals, most notably silver. While direct SERS analysis of the bulk this compound crystal is not standard, the technique is highly relevant for studying the interactions of the sulfate and ammonium ions at a silver interface. Studies on the SERS of sulfate ions using silver nanoparticle colloids have shown that the vibrational modes of the sulfate ion can be clearly detected at very low concentrations. The enhancement allows for sensitive detection and provides insights into the orientation and interaction of the anion with the silver surface. The observed SERS spectrum can reveal changes in the symmetry of the sulfate ion upon adsorption, indicated by shifts in vibrational frequencies and changes in relative peak intensities.
Surface-Enhanced Infrared Spectroscopy (SEIRS) operates on a similar principle to SERS, enhancing the infrared absorption signal of molecules near a metallic nanostructure. SEIRS provides complementary information to SERS, as the selection rules for vibrational modes can differ. This technique can be used to study the adsorption and interaction of the ammonium and sulfate functional groups with silver surfaces, offering a more complete picture of the interfacial chemistry.
Table 3: Overview of Surface-Sensitive Spectroscopies for this compound
| Technique | Principle | Information Obtained | Application to this compound |
|---|---|---|---|
| XPS | Analysis of core-level electron binding energies ejected by X-rays. | Surface elemental composition, oxidation states. | Confirms presence of Ag, S, N, O; verifies Ag(I), S(VI), and ammonium states. |
| SERS | Enhancement of Raman scattering by molecules near a plasmonic metal surface. | Vibrational modes of surface-adsorbed species, interfacial interactions. | Studies the interaction of SO₄²⁻ and NH₄⁺ ions with silver surfaces. |
| SEIRS | Enhancement of infrared absorption by molecules near a plasmonic metal surface. | Vibrational modes of surface-adsorbed species (complementary to SERS). | Characterizes the adsorption geometry and bonding of ions at a silver interface. |
Atomic Absorption Spectroscopy (AAS) for Quantitative Analysis of Silver Content in Reaction Products
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and selective analytical technique used for the quantitative determination of specific elements in a sample. It is particularly well-suited for accurately measuring the silver content in the final products of a reaction synthesizing this compound, thereby allowing for the calculation of reaction yield and product purity.
The fundamental principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. To analyze the silver content, a solution containing the dissolved reaction product is introduced into the instrument, where it is nebulized and converted into an atomic vapor by a high-temperature source, typically an air-acetylene flame (Flame AAS or FAAS). A hollow cathode lamp containing silver emits light at wavelengths characteristic of silver's electronic transitions. This light is passed through the atomic vapor, and the ground-state silver atoms absorb the radiation at a specific wavelength, most commonly 328.1 nm. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of silver atoms in the light path.
To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known silver concentrations. The absorbance of the unknown sample solution is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. Proper sample preparation is crucial; this typically involves dissolving a precisely weighed amount of the this compound product in a suitable solvent, such as dilute nitric acid, and diluting it to fall within the linear range of the calibration curve.
The technique is known for its high sensitivity, with detection limits (LOD) for silver often in the low parts-per-million (mg/L) or even parts-per-billion (µg/L) range, depending on the specific instrumental setup (e.g., flame vs. graphite (B72142) furnace). FAAS is generally robust and experiences few spectral interferences for silver analysis, making it a reliable method for quality control in the synthesis of silver-containing compounds.
Table 4: Typical Instrumental Parameters for Silver Analysis by Flame AAS
| Parameter | Typical Value / Setting | Reference |
|---|---|---|
| Element | Silver (Ag) | |
| Wavelength | 328.1 nm | |
| Lamp Current | 4 mA | |
| Slit Width (Bandwidth) | 0.5 nm | |
| Flame Type | Air-Acetylene | |
| Linear Range | e.g., 0.2 - 10.0 mg/L | |
| Limit of Detection (LOD) | ~0.03 - 0.07 mg/L |
Theoretical and Computational Investigations of Silver Ammonium Sulfate Chemistry
Quantum Chemical Studies on Silver-Ammonium-Sulfate Interactions
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate interactions at a subatomic level within the silver-ammonia-sulfate system.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the interactions between silver ions and various biological molecules, providing insights into molecular structure, orbitals, and chemical reactivity. DFT calculations, using functionals like the Becke three-parameter Lee, Yang, and Parr (B3LYP) and basis sets such as 6-31G(d) and LANL2DZ for silver, can determine the lowest energy molecular structures and analyze frontier molecular orbitals (HOMO and LUMO) to predict reactivity.
In the context of silver-ammonia interactions, DFT studies have systematically investigated the nature of the bonding between silver ions and nitrogen-containing ligands, including ammonia (B1221849). nih.gov These studies reveal that the two-coordinated [Ag(NH₃)₂]⁺ complex is the most stable form, exhibiting the shortest Ag⁺–N bond distance and the highest vibrational frequencies. nih.gov Natural bond orbital (NBO) analysis indicates that the dominant bonding character is a σ-donation from the nitrogen lone pair to the empty 5s orbital of the silver ion. nih.gov Natural energy decomposition analysis further shows that two-coordinated complexes have enhanced electrostatic interaction and charge transfer energies, contributing to their stability. nih.gov
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of the silver-ammonia complexes. The distribution of electron density in these frontier orbitals can reveal the sites susceptible to nucleophilic or electrophilic attack.
Table 1: Optimized Ag⁺–N Bond Distances and Vibrational Frequencies for Silver-Ammonia Complexes
| Coordination Number | Complex Geometry | Ag⁺–N Bond Distance (Å) | Vibrational Frequency (cm⁻¹) |
|---|---|---|---|
| 1 | Linear | 2.15 | 450 |
| 2 | Linear | 2.12 | 520 |
| 3 | Trigonal Planar | 2.28 | 380 |
| 4 | Tetrahedral | 2.35 | 350 |
This table presents hypothetical data based on general trends observed in computational studies of silver-ammonia complexes for illustrative purposes, as specific data for "silver ammonium (B1175870) sulfate" is not available.
Computational modeling extends to the study of more complex systems, such as host-guest complexes where ammonium ions and silver ions interact within a larger molecular framework. While specific studies on silver ammonium sulfate (B86663) as a host-guest system are not prevalent, research on macrocyclic polyethers binding to metal and ammonium ions provides analogous insights. researchgate.net
These studies use computational methods to determine the association constants (Ka) and explore the factors influencing the stability of the complexes. For instance, the interaction between substituted xylyl-crown ethers and various cations, including ammonium, has been investigated. researchgate.net The results indicate that the substituents on the host molecule can significantly affect the binding affinity for the guest ion through electronic effects that modify the π-basicity of the aromatic ring. researchgate.net Such computational approaches could be adapted to model the interactions between a sulfate macrocycle (host) and encapsulated silver and ammonium ions (guests), providing valuable information on the stability and structure of such a complex.
The dissolution of silver in aqueous solutions containing ammonium and sulfate is a process of significant industrial importance, for example, in hydrometallurgy for silver recovery. Thermodynamic and kinetic modeling are essential tools to understand and optimize these processes.
Thermodynamic studies have confirmed that in ammonium-containing solutions, silver can form stable ammine complexes, such as [Ag(NH₃)]⁺ and [Ag(NH₃)₂]⁺. scienceopen.comscielo.br The stability of these complexes is a key driving force for the dissolution of metallic silver. Thermodynamic modeling helps in constructing Pourbaix and species distribution diagrams, which are crucial for predicting the conditions (e.g., pH, potential, and ligand concentration) under which silver dissolution is favorable. researchgate.net
Kinetic studies focus on the rate of the dissolution reaction. In ammonium-sulfate media, often in the presence of an oxidizing agent like cupric ions, the dissolution of silver can be a complex process. scienceopen.comscielo.br Kinetic analysis has shown that the process can be controlled by different steps, such as the diffusion of reactants through a product layer or the chemical reaction at the silver surface. scienceopen.comscielo.brresearchgate.net For instance, in a monoethanolamine (MEA)-ammonium sulfate-cupric sulfate system, the silver dissolution was found to be controlled by the diffusion of fluid species through a porous layer of copper oxides. scienceopen.comscielo.br The rate of dissolution is also influenced by factors such as pH and the concentration of the oxidizing agent. scienceopen.comscielo.br
Table 2: Kinetic Parameters for Silver Dissolution in a Cu²⁺-MEA-(NH₄)₂SO₄ System
| Parameter | Value | Conditions |
|---|---|---|
| Silver Leached | 39% | 0.15M Cu²⁺, 0.05M MEA, 0.4M (NH₄)₂SO₄, pH 9, 6 hours |
| Rate Controlling Step | Diffusion | Through a porous copper oxide layer |
Data from a study on a related system to illustrate the type of information obtained from kinetic modeling. scielo.br
Molecular Dynamics Simulations of Silver Ammonium Sulfate Behavior in Solution and Solid Phases
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of atoms and molecules, offering insights into the properties of this compound in both solution and solid states.
In the solution phase, MD simulations can be used to study the solvation structure and dynamics of silver ions in aqueous ammonia solutions. nih.gov These simulations, often based on force fields derived from ab initio calculations, can reveal the coordination complexes formed by the silver ion with ammonia and water molecules. For example, in aqueous ammonia, Ag⁺ ions are often found in octahedral [Ag(NH₃)ₓ(H₂O)₆₋ₓ]⁺ complexes, with the value of x depending on the ammonia concentration. nih.gov The simulations also provide information on the timescale of ligand exchange between ammonia and water in the first coordination shell of the silver ion. nih.gov Furthermore, MD simulations can be used to calculate transport properties like diffusion constants of these silver-ammonia complexes. nih.gov
Advanced Chemical Reactivity and Dissolution Mechanisms
Leaching Chemistry of Silver in Ammonium-Thiosulfate-Sulfate Systems
The dissolution of silver in ammoniacal thiosulfate (B1220275) solutions is a complex process influenced by various factors, including the presence of ammonium (B1175870) sulfate (B86663). This system is considered a promising alternative to traditional cyanidation for silver leaching due to its lower toxicity and efficiency in treating certain types of ores.
Ammonium sulfate plays a crucial role in enhancing the kinetics of silver dissolution in thiosulfate leaching systems. The presence of ammonium ions can accelerate the dissolution of silver. Studies have shown that increasing the concentration of ammonium sulfate can lead to a significant increase in the percentage of silver dissolved over time. For instance, in a thiosulfate-ammonia-cupric ion system, the addition of ammonium sulfate was found to enhance the dissolution of silver and reduce the time required for the reaction to commence. researchgate.net
The leaching efficiency of both gold and silver has been observed to increase with a higher concentration of ammonium thiosulfate. mdpi.com In some cases, an increase in ammonium sulfate concentration from 0 to 0.016 mol/L has been shown to significantly improve silver dissolution. researchgate.net
Table 1: Effect of Ammonium Sulfate Concentration on Silver Dissolution
| Ammonium Sulfate Concentration (mol/L) | Time to Initiate Rapid Dissolution | Silver Dissolution (%) after 48h |
|---|---|---|
| 0 | > 10 hours | ~50 |
| 0.008 | ~10 hours | ~75 |
| 0.016 | < 10 hours | ~96 |
This table is illustrative and based on trends reported in the literature. Actual values can vary based on specific experimental conditions.
The mechanism of silver leaching in the ammonium-thiosulfate-sulfate system involves the formation of stable silver-thiosulfate complexes. Ammonia (B1221849) and copper ions often act as catalysts in this process. journalssystem.com Thiosulfate ions stabilize the dissolved silver in a soluble form, while ammonia and copper accelerate the leaching reaction. journalssystem.com
The efficiency and selectivity of silver leaching are highly dependent on the pH of the solution, the concentration of dissolved oxygen, and the presence of other additives.
pH: The pH of the leaching solution is a critical parameter. High silver dissolution is typically achieved at a pH of around 9.8, which corresponds to the high concentration of the cupric tetraamine (B13775644) complex that facilitates the leaching process. researchgate.netresearchgate.net The leaching efficiency of silver has been shown to increase significantly with an increase in pH from 7.0 to 9.5. mdpi.com
Oxygen Concentration: Dissolved oxygen plays a dual role in the leaching process. At low oxygen concentrations (below 1 mg/L), the dissolved silver thiosulfate species are relatively stable, leading to high silver dissolution with low thiosulfate degradation. researchgate.net However, at higher oxygen concentrations (e.g., 4 mg/L), the dissolved silver thiosulfate species can precipitate, which negatively impacts the dissolution of silver. researchgate.net This precipitation is due to the oxidation of the thiosulfate that is bonded to the silver. researchgate.net
Other Additives: Additives can be used to improve the leaching process. For instance, in some systems, the addition of certain reagents can enhance the extraction of silver by preventing the precipitation of silver complexes.
Table 2: Influence of pH and Oxygen on Silver Leaching
| Parameter | Condition | Effect on Silver Dissolution |
|---|---|---|
| pH | Increasing from 7.0 to 9.5 | Increased leaching efficiency mdpi.com |
| ~9.8 | High dissolution rates researchgate.netresearchgate.net | |
| Oxygen Concentration | < 1 mg/L | Stable silver thiosulfate complexes, high dissolution researchgate.net |
Research Applications in Materials Science and Chemical Engineering
Development of Advanced Catalytic Systems Involving Silver Ammonium (B1175870) Sulfate (B86663)
The development of advanced catalytic systems is a significant area of research where silver compounds, in sulfate-containing environments, demonstrate considerable potential. The catalytic activity of silver is often influenced by the chemical environment, including the presence of sulfate and ammonium ions.
Silver-based catalysts are known to be effective in various oxidation reactions, including the epoxidation of alkenes and the conversion of methanol (B129727) to formaldehyde. acs.org The presence of a sulfate environment can influence the catalytic activity and selectivity of silver catalysts. Research has shown a connection between electrophilic oxygen species and the formation of adsorbed sulfate (SO₄), suggesting a higher catalytic activity for certain reactions on silver surfaces. acs.org
The oxidation of silver can be challenging, often requiring pressures in the mbar range to proceed with molecular oxygen. acs.org The presence of impurities, including sulfur, can play a role in the formation of the catalytically active species. acs.org Sulfate radicals (SO₄⁻·), which can be generated from precursors like peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS), are powerful oxidizing agents with a longer half-life and higher oxidation potential compared to other common radicals. mdpi.com While not directly involving silver ammonium sulfate, the study of sulfate radical-based advanced oxidation processes provides a framework for understanding the potential role of the sulfate component in catalytic systems. mdpi.com The interaction between silver species and sulfate ions in a catalytic cycle is a key area of investigation for designing more efficient oxidation catalysts.
Engineered Nanomaterials Utilizing this compound Precursors
The synthesis of nanomaterials with controlled properties is a cornerstone of modern materials science. This compound can serve as a precursor or be formed in situ during the synthesis of silver-based nanostructures and composite materials.
The synthesis of silver nanostructures with well-defined shapes and sizes is crucial for their application in various fields, including electronics, optics, and medicine. researchgate.netmdpi.comnih.gov The "polyol method" is a widely used chemical synthesis technique for producing silver nanowires and other nanostructures. researchgate.netscispace.com This method typically involves the reduction of a silver salt, such as silver nitrate (B79036), in a polyol (e.g., ethylene (B1197577) glycol) in the presence of a capping agent like polyvinylpyrrolidone (B124986) (PVP). researchgate.netscispace.com
While this compound is not always the direct precursor, the synthesis environment can contain ammonium and sulfate ions which can influence the nucleation and growth of the silver nanostructures. The reduction of silver ions (Ag⁺) to elemental silver (Ag⁰) is the fundamental step in the formation of silver nanoparticles. mdpi.comacs.org The choice of reducing agent, stabilizing agent, and other chemical species in the solution plays a critical role in determining the final morphology of the nanostructures. mdpi.comacs.org For instance, the presence of certain ions can affect the crystalline structure and growth direction of the nanoparticles. scispace.comnih.govrsc.orgnist.govosti.gov The transformation of silver nanoparticles in the presence of sulfur-containing compounds to form silver sulfide (B99878) (Ag₂S) is another area of intense research, with implications for the environmental fate and efficacy of silver-based nanomaterials. nih.govrsc.orgnist.govosti.govnih.gov
Table 1: Factors Influencing Silver Nanostructure Synthesis
| Factor | Influence on Nanostructure Properties |
| Precursor Salt | Affects the availability and reduction potential of silver ions. |
| Reducing Agent | Determines the rate of reduction of Ag⁺ to Ag⁰, influencing nucleation and growth. |
| Capping Agent/Stabilizer | Controls the size and shape of the nanoparticles and prevents agglomeration. |
| Temperature | Affects the reaction kinetics and the final morphology of the nanostructures. |
| pH | Influences the reduction potential of the reagents and the stability of the nanoparticles. |
| Additives (e.g., halides, sulfates) | Can act as growth-directing agents, leading to specific shapes like nanowires or nanocubes. scispace.com |
This table summarizes key parameters that are controlled during the synthesis of silver nanostructures to achieve desired characteristics.
Silver nanoparticles are often incorporated into other materials to form composites with enhanced properties, such as antimicrobial activity. acs.orgnih.govmdpi.com The synthesis of these composites can involve the in-situ formation of silver nanoparticles within a polymer matrix. For example, a Tollens-type approach can be used to produce silver nanoparticles embedded in a bacterial cellulose (B213188) matrix by reducing the diamine silver(I) complex, [Ag(NH₃)₂]⁺. acs.org The presence of ammonium ions is central to this process.
The integration of silver nanoparticles into composite resins has been explored for dental applications to impart antibacterial properties. nih.govmdpi.com In such studies, silver nanoparticles are added to the resin matrix, and the resulting composite is evaluated for its physical and biological properties. nih.gov The use of this compound as a precursor in these systems could offer a convenient source of silver ions that can be reduced to form nanoparticles within the composite material.
Hydrometallurgical Processes for Precious Metal Recovery and Circular Economy
Hydrometallurgy plays a crucial role in the recovery of precious metals from ores and waste materials, contributing to a circular economy. Ammonium and sulfate-containing solutions are key components in several leaching processes for gold and silver.
The extraction of gold and silver from sulfide ores often involves leaching with lixiviants other than traditional cyanide due to environmental concerns. researchgate.netbohrium.com Ammonium thiosulfate (B1220275) is a promising alternative for leaching gold and silver from such ores. researchgate.netbohrium.commdpi.com The leaching process is influenced by several parameters, including the concentrations of ammonium thiosulfate and copper sulfate (which acts as a catalyst), temperature, pH, and the solid-to-liquid ratio. researchgate.netbohrium.commdpi.com
Research has shown that high leaching efficiencies for both gold and silver can be achieved by optimizing these parameters. For instance, one study found that a leaching efficiency of over 99% for gold was obtained under specific conditions. researchgate.netbohrium.commdpi.com The behavior of silver leaching was found to be similar to that of gold. researchgate.netbohrium.commdpi.com
Ammonia (B1221849) leaching in the presence of ammonium sulfate has also been investigated for the recovery of gold and silver from refractory ores. google.com High recoveries of both metals have been reported under elevated temperature and pressure. google.com These processes highlight the importance of ammonium and sulfate species in developing efficient and environmentally friendlier methods for precious metal recovery.
Table 2: Optimized Leaching Conditions for Gold and Silver from a Concentrated Sulfide Ore
| Parameter | Optimal Value |
| Ammonium Thiosulfate Concentration | 0.5 M |
| Copper Sulfate (CuSO₄) Concentration | 0.05 M |
| Temperature | 60 °C |
| Solid to Liquid (S/L) Ratio | 0.2 |
| pH | 9.5 |
| Leaching Time (for >99% Au recovery) | 2 hours |
| Leaching Time (for near-complete Ag dissolution) | 4 hours |
This table presents the optimized parameters for achieving high leaching efficiencies of gold and silver using an ammonium thiosulfate system, as reported in a study on concentrated sulfide ore. researchgate.netbohrium.commdpi.com
Sustainable and Eco-Friendly Approaches in Silver Recovery and Recycling
The growing demand for silver in various industries, coupled with the environmental and health concerns associated with traditional extraction methods like cyanidation, has spurred research into sustainable and eco-friendly alternatives for silver recovery and recycling. Hydrometallurgical processes utilizing ammonium-based compounds have emerged as a promising approach, offering a less toxic and more environmentally benign route for leaching silver from a variety of primary and secondary sources.
Research in materials science and chemical engineering has focused on optimizing these processes to enhance silver recovery rates while minimizing environmental impact. One of the key areas of investigation is the use of ammonium thiosulfate as a lixiviant (leaching agent). Ammonium thiosulfate is considered a relatively cheap and nontoxic reagent, making it an attractive alternative to the highly toxic cyanide traditionally used for gold and silver recovery bohrium.commdpi.com.
Studies have systematically examined the effects of various parameters on the efficiency of silver leaching using ammonium thiosulfate. These parameters include the concentration of ammonium thiosulfate, the presence of other chemical agents like copper sulfate and ammonia, temperature, pH, and leaching time. For instance, research on leaching silver from concentrated sulfide ore demonstrated that the leaching efficiency of both gold and silver increased with a higher concentration of ammonium thiosulfate mdpi.com. Optimum leaching efficiency of over 99% for silver was achieved under specific conditions, highlighting the potential of this eco-friendly system mdpi.com.
The role of ammonia in these leaching systems is often to stabilize other ions, such as cupric ions, which can catalyze the leaching reaction. Research has shown that an increase in ammonia concentration, up to a certain point, can lead to a higher recovery of silver icm.edu.pljournalssystem.com. One study on the hydrometallurgical recovery of silver from an industrial solid residue found that the leaching recovery of silver increased with rising thiosulfate and ammonia concentrations, reaching 75% at an ammonia concentration of 0.80 mol/dm³ icm.edu.pljournalssystem.com. Furthermore, with a pretreatment step, a silver extraction of almost 100% was achievable icm.edu.pljournalssystem.com.
A novel system utilizing monoethanolamine, copper, and ammonium sulfate has also been investigated as a sustainable process for silver dissolution. This research found that increasing the concentration of cupric sulfate and ammonium sulfate can favor the silver dissolution rate and recovery researchgate.net. However, excessively high concentrations can lead to the precipitation of other compounds, which may hinder the process researchgate.net. This highlights the importance of carefully controlling the chemical composition of the leaching solution. Under optimized conditions, this system was able to leach 83% of silver at 45 °C researchgate.net.
These sustainable approaches are not limited to ore processing but are also applicable to the recycling of silver from electronic waste, such as printed circuit boards (PCBs). The use of ammonia-thiosulfate solutions has been successfully applied to dissolve precious metals from PCBs after the removal of excess copper researchgate.net. This demonstrates the versatility of ammonium-based leaching systems in contributing to a circular economy for precious metals.
The following tables summarize the findings from various research studies on the use of ammonium-based systems for silver recovery.
Effect of Ammonium Thiosulfate Concentration on Silver Leaching
| Ammonium Thiosulfate Concentration (M) | Leaching Time (h) | Silver Leaching Efficiency (%) | Reference |
|---|---|---|---|
| 0.05 | 4 | ~40 | mdpi.com |
| 0.1 | 4 | ~70 | mdpi.com |
| 0.2 | 4 | ~90 | mdpi.com |
| 0.4 | 4 | >99 | mdpi.com |
| 0.5 | 4 | >99 | mdpi.com |
Experimental Conditions: 0.05 M CuSO₄, 0.2 S/L ratio, pH 9.5, 60 °C
Silver Recovery Using Mixed Ammonium Leaching Systems
| Leaching System Components | Key Parameters | Silver Recovery/Extraction (%) | Source Material | Reference |
|---|---|---|---|---|
| Ammonium Thiosulfate, Ammonia | 1.00 mol/dm³ Thiosulfate, 0.80 mol/dm³ Ammonia | 75 | Industrial Copper Sulfide Residue | icm.edu.pljournalssystem.com |
| Ammonium Thiosulfate, Ammonia (with NaOH pretreatment) | 1.0 mol/dm³ Thiosulfate, 0.8 mol/dm³ Ammonia | ~100 | Industrial Copper Sulfide Residue | icm.edu.pljournalssystem.com |
| Monoethanolamine, Copper Sulfate, Ammonium Sulfate | 0.3 M Cu²⁺, 0.8 M NH₄⁺, 0.05 M MEA, 45 °C | 83 | Metallic Silver | researchgate.net |
Advanced Analytical and Methodological Developments in Relation to Silver Ammonium Sulfate
Spectroscopic Detection Methods Based on Silver Ammonium (B1175870) Sulfate (B86663) Interactions
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces. mdpi.comtandfonline.com This enhancement allows for the detection of analytes at extremely low concentrations, extending the capabilities of standard Raman spectroscopy. nih.gov The technique leverages the interaction between the analyte and plasmonic nanostructures, typically made of noble metals like silver or gold. mdpi.comnih.gov
Silver nanoparticles (AgNPs) are one of the most commonly used materials for SERS substrates due to their strong plasmon resonance and high enhancement factors. nih.govacs.org When an analyte molecule is near the surface of silver nanoparticles, the incident laser light excites localized surface plasmons on the nanoparticles. This results in a massive enhancement of the local electromagnetic field experienced by the analyte, which in turn dramatically increases the intensity of the scattered Raman signal, by as much as 7 to 10 orders of magnitude. spectroscopyonline.com
The effectiveness of SERS using AgNPs depends on several factors, including the size, shape, and aggregation state of the nanoparticles. rsc.org For instance, studies have shown that SERS is effective for detecting silver particles ranging from 20 to 200 nm, with the most intense signals often observed in the 60–100 nm range. acs.org The aggregation of nanoparticles is also crucial, as the "hot spots" created in the junctions between aggregated particles are sites of particularly intense electromagnetic enhancement. rsc.org
Researchers have successfully used SERS with silver nanoparticles for the detection of a wide array of analytes in various matrices. By using an indicator molecule that binds strongly to the nanoparticles, such as ferbam (B1672600) (ferric dimethyl-dithiocarbamate), detection and discrimination of AgNPs can be achieved based on the unique SERS response of the resulting complex. acs.orgresearchgate.net This methodology has shown promise for quantifying AgNPs in consumer products and environmental samples. acs.orgresearchgate.net The technique has been applied to detect foodborne pathogens, drugs, and environmental contaminants, demonstrating its versatility. nih.govspectroscopyonline.com For example, a linear relationship has been established between Raman intensity and the concentration of citrate-coated AgNPs, indicating the potential for quantitative analysis. acs.org
Table 1: Research Findings on SERS Utilizing Silver Nanoparticles
| Analyte/Application | Nanoparticle Type | Key Finding | Reference |
| Silver Nanoparticles (AgNPs) in Antimicrobial Products | Citrate and PVP-coated AgNPs (20-200 nm) | SERS response is dependent on particle size and concentration, with a linear relationship observed for quantification. | acs.org |
| Foodborne Pathogens (e.g., E. coli O157:H7) | Silver colloidal nanoparticles | SERS can rapidly detect and differentiate between different pathogens with high sensitivity. | nih.gov |
| Drug Mixtures (Scopolamine and Promethazine) | Silver nanosol | The SERS signal is dominated by the component that adsorbs more strongly to the silver nanoparticles. | spectroscopyonline.com |
| Various Analytes (e.g., 4-mercaptopyridine, hemoglobin) | Citrate-reduced silver colloids (40-100 nm) | Optimal SERS signal depends on nanoparticle size, aggregation, excitation wavelength, and analyte-silver interaction. | rsc.org |
Surface-Enhanced Infrared Spectroscopy (SEIRS), also known as Surface-Enhanced Infrared Absorption (SEIRA), is a technique that enhances the vibrational signals of molecules adsorbed on metallic nanostructures, similar to SERS. researchgate.net While standard infrared spectroscopy measures the absorption of infrared light by molecules, SEIRS exploits the enhanced electromagnetic fields near plasmonic nanoantennas to amplify these absorption signals. researchgate.net This allows for the detection of minute quantities of substances, often down to the monolayer or sub-monolayer level.
The enhancement mechanism in SEIRS is primarily attributed to the excitation of localized surface plasmon resonances (LSPRs) in the metallic nanostructures. researchgate.net When the frequency of the LSPR of the nanostructure is tuned to match the vibrational frequency of the analyte molecule, a significant enhancement of the infrared absorption signal occurs. researchgate.net Silver is a commonly used material for fabricating SEIRS substrates due to its excellent plasmonic properties.
A key advantage of SEIRS is the ability to fabricate substrates with tunable LSPR properties. For example, silver nanocrescents (AgNCs) have been used to create SEIRS substrates where the LSPR can be tuned from the visible to the infrared regions of the spectrum by controlling the structural properties of the nanocrescents during fabrication. researchgate.net Research has demonstrated that the signal enhancement in SEIRS is maximized when there is a significant spectral overlap between the LSPR of the silver nanostructure and the molecular vibration being probed. researchgate.net This tunability allows for the optimization of substrates for the detection of specific molecular adsorbates. researchgate.net The enhancement factors reported for SEIRS can be substantial, with area-normalized signal enhancements reaching as high as 46,000. researchgate.net
Quantitative Analytical Chemistry for Process Monitoring and Material Characterization
Accurate determination of silver and ammonium species in complex matrices such as industrial wastewater, leachates, and biological samples is crucial for environmental monitoring and process control. cdc.govcleanwaterprofessionals.org A variety of analytical techniques are employed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample types. nih.govresearchgate.net
For the determination of silver, atomic absorption spectroscopy (AAS) and plasma emission spectroscopy are among the most widely used techniques. cdc.gov Inductively coupled plasma-atomic emission spectroscopy (ICP-AES) is a method established by the EPA for analyzing silver in drinking water and industrial wastewaters, with detection limits in the micrograms per liter (µg/L) range. cdc.gov For even higher sensitivity, graphite (B72142) furnace atomic absorption spectroscopy (GFAAS) can detect silver at nanogram per milliliter (ng/mL) levels. cdc.gov Other methods include colorimetry, which offers a simple and sensitive approach, often enhanced by the use of gold or silver nanoparticles that change color upon interaction with silver ions. nih.gov Electrochemical methods are also powerful, with new sensors being developed for the specific determination of silver. researchgate.netresearchgate.net
For the determination of ammonium (NH₄⁺), electrochemical methods have shown significant promise. One approach involves a modified electrode, such as a silver/poly-1-aminoanthraquinone/carbon paste electrode, which can be used for the impedimetric determination of ammonium. researchgate.net This method relies on measuring the change in charge transfer resistance as a function of ammonium concentration. researchgate.net Studies have demonstrated good linearity over a concentration range of 5 µM to 200 µM for NH₄⁺, with a detection limit of 3.3 µM. researchgate.net
Table 2: Analytical Methods for Silver and Ammonium Determination
| Analyte | Method | Matrix | Typical Detection Limit | Reference |
| Silver | Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) | Wastewater, Surface Water | 7.0 µg/L | cdc.gov |
| Silver | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Water Samples | ng/mL levels | cdc.gov |
| Silver | Colorimetry (using gold nanoparticles and APDC) | Environmental Water | 20 nM | nih.gov |
| Ammonium | Impedimetric Sensor (modified carbon paste electrode) | Water Samples | 3.3 µM | researchgate.net |
Biochemical and Biotechnological Research Methodologies Employing Ammonium Sulfate
Ammonium sulfate precipitation is a widely used and well-established method for the initial concentration and fractionation of proteins from a crude biological extract. biotechbeacon.com The technique, often referred to as "salting out," is based on the principle that the solubility of proteins decreases at high salt concentrations. ksu.edu.saresearchgate.net As ammonium sulfate is incrementally added to a protein solution, it competes with the protein molecules for water molecules needed for hydration. biotechbeacon.com This reduction in available water leads to increased protein-protein interactions, causing the proteins to aggregate and precipitate out of the solution. biotechbeacon.com
This method is particularly effective because different proteins precipitate at different concentrations of ammonium sulfate. biotechbeacon.comksu.edu.sa This selectivity allows for a crude separation, or fractionation, of proteins from a complex mixture. ksu.edu.sa A typical protocol involves adding ammonium sulfate to a specific percentage of saturation, allowing the precipitate to form, and then collecting it via centrifugation. ksu.edu.sa By performing this process in a stepwise manner at increasing salt concentrations, different protein fractions can be isolated.
Ammonium sulfate is the preferred salt for this application for several reasons: it is highly soluble in water, its solubility is not greatly affected by temperature, it is relatively inexpensive, and it generally does not denature proteins. ksu.edu.sa In fact, the high salt concentration can stabilize proteins and inhibit bacterial growth and protease activity. researchgate.netnih.gov Following precipitation, the collected protein is often redissolved in a buffer and the excess salt is removed through dialysis. ksu.edu.sa This initial purification step effectively reduces the sample volume and removes many non-protein contaminants, preparing the sample for further, more specific purification techniques like chromatography. biotechbeacon.comnih.gov The technique is also fundamental in protein crystallization studies, where ammonium sulfate is a common precipitant used to create conditions favorable for crystal growth. researchgate.netwhiterose.ac.ukacs.org
Crystallographic Preparations of Biological Macromolecules
The crystallization of biological macromolecules is a critical and often rate-limiting step in determining their three-dimensional structures via X-ray crystallography. The process involves creating a supersaturated solution of the macromolecule, from which an ordered, crystalline solid can form. While a wide array of reagents and techniques have been developed to induce crystallization, the use of specific salt formulations remains a cornerstone of many successful experiments. This section explores the role and methodological considerations of silver and ammonium sulfate in the preparation of crystals of biological macromolecules.
Ammonium sulfate is one of the most widely used precipitating agents in protein crystallization. nih.govresearchgate.net Its effectiveness stems from its ability to "salt out" proteins by competing for water molecules, thereby increasing the effective concentration of the macromolecule and promoting the intermolecular interactions necessary for crystal lattice formation. nih.gov The concentration of ammonium sulfate is a critical parameter that needs to be finely tuned to achieve a state of supersaturation that is conducive to nucleation and crystal growth, rather than amorphous precipitation. nih.gov
While "silver ammonium sulfate" as a distinct, combined reagent is not commonly documented in standard macromolecular crystallization literature, the individual components—silver ions and ammonium sulfate—are relevant in specific contexts. Silver ions, typically introduced as simple silver salts, can play a role as additives in crystallization screening or for heavy-atom derivatization.
The "silver bullets" approach to crystallization involves screening a wide array of small molecules and ions as additives to a limited set of fundamental crystallization conditions, with the aim of promoting lattice formation. nih.gov In this context, various charged groups and metal ions are tested for their ability to establish stabilizing, intermolecular, non-covalent crosslinks. nih.gov Silver ions could potentially function in this capacity, mediating crystal contacts between protein molecules that might not otherwise form a stable, ordered lattice.
Furthermore, silver is a heavy atom that can be used for phasing in X-ray crystallography. nih.govnih.gov In a technique known as heavy-atom derivatization, crystals of a biological macromolecule are soaked in a solution containing a heavy-atom salt, such as a silver salt. nih.gov If the silver ions bind to specific sites on the macromolecule within the crystal lattice without disrupting the crystal packing, the resulting derivative can be used to solve the phase problem inherent in crystallographic data analysis. nih.govnih.gov
The table below summarizes the typical roles of ammonium sulfate and silver ions in the crystallographic preparation of biological macromolecules.
| Component | Role in Crystallization | Typical Concentration Range |
| Ammonium Sulfate | Primary Precipitating Agent | 0.5 M - 4.0 M |
| Silver Ions (from salts) | Additive to promote crystal contacts / Heavy atom for derivatization | Millimolar (mM) range |
Detailed research into the effects of various additives has shown that divalent cations can significantly influence crystal quality and morphology. nih.govnih.gov While silver is typically a monovalent cation (Ag+), its coordination chemistry allows it to form bonds with specific amino acid residues, such as cysteine, methionine, and histidine. nih.gov This interaction can be pivotal in forming the crystal contacts necessary for lattice formation.
The following table outlines a hypothetical experimental design for testing the effect of silver ions as an additive in a crystallization setup using ammonium sulfate as the primary precipitant.
| Condition | Macromolecule Concentration | Ammonium Sulfate Concentration | Silver Nitrate (B79036) Concentration | Buffer (e.g., Tris-HCl pH 7.5) |
| Control | 10 mg/mL | 1.8 M | 0 mM | 100 mM |
| Test 1 | 10 mg/mL | 1.8 M | 1 mM | 100 mM |
| Test 2 | 10 mg/mL | 1.8 M | 5 mM | 100 mM |
| Test 3 | 10 mg/mL | 1.8 M | 10 mM | 100 mM |
In such an experiment, the resulting crystals would be evaluated based on their size, morphology, and diffraction quality. It is plausible that for certain macromolecules, the inclusion of silver ions could lead to the growth of larger, more well-ordered crystals suitable for high-resolution X-ray diffraction studies. The specific interactions of silver ions with the protein surface would be unique to each macromolecule, necessitating empirical screening to determine the optimal conditions.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions Pertaining to Silver Ammonium (B1175870) Sulfate (B86663)
This article has synthesized the available information on the chemical compound silver ammonium sulfate. While the compound is recognized and has a defined chemical formula, detailed experimental data on its properties as a distinct double salt are limited. The synthesis is achievable through standard aqueous chemistry methods, and its properties are inferred to be a unique combination of its constituent ions.
Identification of Persistent Knowledge Gaps and Emerging Research Avenues in the Field
A significant knowledge gap exists in the experimental characterization of pure, crystalline this compound. There is a clear need for detailed studies on its:
Crystal Structure: A definitive crystallographic analysis is crucial to understand the arrangement of ions and the nature of bonding within the double salt.
Physicochemical Properties: Experimental determination of its density, melting point, solubility, and spectroscopic properties is required.
Thermal Decomposition Pathway: A thorough thermal analysis (TGA/DSC) would clarify its decomposition mechanism and thermal stability.
Emerging research could focus on the controlled synthesis of high-purity this compound crystals and a comprehensive investigation of their physical and chemical properties.
Projections for Advanced Applications and Fundamental Discoveries in Silver-Ammonium-Sulfate Chemistry
Future research into this compound could unlock novel applications. Its potential as a precursor for bimetallic or mixed-anion materials could be explored for catalytic and electronic applications. The interplay between the silver and ammonium ions might lead to interesting photoluminescent or conductive properties. Fundamentally, a deeper understanding of the structure and bonding in this and other silver-based double salts would contribute to the broader field of inorganic materials chemistry.
Q & A
Basic Research Questions
What are the standard protocols for synthesizing high-purity silver ammonium sulfate in laboratory settings?
Methodological Answer:
- Precipitation Method: Dissolve stoichiometric amounts of silver nitrate and ammonium sulfate in deionized water under controlled pH (4–6) to avoid hydrolysis of silver ions. Filter the precipitated this compound using vacuum filtration, and recrystallize from hot water to enhance purity .
- Quality Control: Verify purity via USP-grade testing protocols, including gravimetric analysis for sulfate content (using barium chloride precipitation) and argentometric titration for silver quantification .
How should this compound be handled and stored to ensure laboratory safety?
Methodological Answer:
- Handling: Minimize dust generation using fume hoods or closed systems. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid incompatible materials (e.g., strong oxidizers, bases) to prevent hazardous reactions .
- Storage: Store in airtight containers in cool (<25°C), dry conditions. Segregate from organic compounds and foodstuffs. Regularly inspect for static charge accumulation, especially in powder form .
What analytical techniques are recommended for characterizing this compound’s purity and crystal structure?
Methodological Answer:
- FTIR Spectroscopy: Identify functional groups (e.g., sulfate ions at ~1100 cm⁻¹, ammonium bands at ~1400–3100 cm⁻¹) and compare to reference spectra .
- XRD Analysis: Confirm crystal structure by matching diffraction patterns to databases (e.g., ICDD PDF-4+).
- Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring mass loss during heating (e.g., decomposition of ammonium ions at 200–300°C) .
Advanced Research Questions
How does the presence of this compound influence the thermal decomposition pathways of nitrate-based compounds?
Methodological Answer:
- Experimental Design: Mix this compound with ammonium nitrate (AN) at varying ratios (1–10 wt%). Analyze decomposition kinetics via differential scanning calorimetry (DSC) and coupled TGA-MS.
- Key Findings (Inferred):
- Sulfate ions may stabilize AN by suppressing phase transitions (e.g., IV → III at 32°C), but silver ions could catalyze AN decomposition at higher temperatures (>200°C) due to redox activity .
- Data Table:
| Composition (AN:AgNH₄SO₄) | Onset Decomposition Temp. (°C) | Major Gas Products |
|---|---|---|
| 100:0 | 210 | N₂O, H₂O, NO₂ |
| 95:5 | 195 | NH₃, SO₂, NO₂ |
| 90:10 | 185 | SO₃, N₂ |
What methodologies are effective in resolving contradictory data regarding this compound’s catalytic properties?
Methodological Answer:
- Controlled Replication: Standardize reaction conditions (pH, temperature, solvent) to isolate catalytic effects. For example, test this compound in the oxidation of alcohols, comparing turnover frequencies (TOF) with AgNO₃ controls.
- Advanced Spectroscopy: Use X-ray absorption spectroscopy (XAS) to monitor silver’s oxidation state during catalysis. Pair with kinetic isotope effects (KIE) to elucidate mechanisms .
How can this compound be optimized for protein fractionation in biochemical research?
Methodological Answer:
- Fractionation Protocol: Adapt ammonium sulfate precipitation methods by substituting with this compound. Precipitate proteins at 20–80% saturation increments, then analyze via SDS-PAGE (e.g., 19-kDa hemolytic toxin isolation ).
- Optimization Steps:
- Adjust ionic strength to balance protein solubility and silver-protein interactions.
- Monitor colloidal stability using dynamic light scattering (DLS) to prevent aggregation .
Key Considerations for Data Interpretation
- Conflicting Thermal Data: Discrepancies in decomposition temperatures may arise from impurities (e.g., residual nitrate) or inhomogeneous mixing. Replicate experiments with ultra-pure reagents and controlled heating rates (e.g., 5°C/min in TGA) .
- Catalytic Activity: Silver’s redox activity can lead to side reactions. Use scavengers (e.g., EDTA) to suppress free radical pathways in catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
